molecular formula C12H6Cl5NO B3273493 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline CAS No. 58802-25-8

4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline

Cat. No. B3273493
CAS RN: 58802-25-8
M. Wt: 357.4 g/mol
InChI Key: UQWDWSIXRWMMDD-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline, also known as DACT, is a synthetic compound that belongs to the family of anilines. It is extensively used in scientific research for its various biochemical and physiological effects. DACT is synthesized using a specific method, and its mechanism of action is well understood.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline is well understood. It acts by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for the biosynthesis of chlorophyll in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. In humans, 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline has been shown to induce oxidative stress and DNA damage, which may contribute to its toxic effects.
Biochemical and Physiological Effects:
4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline has various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in human cells. It also has toxic effects on the liver and kidneys. In plants, 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline inhibits the biosynthesis of chlorophyll, which ultimately leads to the death of the plant.

Advantages and Limitations for Lab Experiments

4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline has several advantages for lab experiments. It is a potent herbicide and fungicide, which makes it useful for studying the effects of anilines on plants. It is also relatively easy to synthesize, which makes it readily available for research. However, 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline has several limitations. It is toxic to humans and animals, which limits its use in certain experiments. It is also not very selective, which means that it may have unintended effects on other organisms in the environment.

Future Directions

There are several future directions for research on 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline. One area of research is to study the effects of 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline on non-target organisms in the environment. Another area of research is to develop more selective herbicides and fungicides that are less toxic to humans and animals. Finally, research could be conducted to develop new methods for synthesizing 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline that are more environmentally friendly.

Scientific Research Applications

4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline is extensively used in scientific research for its various biochemical and physiological effects. It is used as a herbicide to control weeds in crops, and it is also used as a fungicide to prevent fungal infections in plants. 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline has also been used as a research tool to study the effects of anilines on the environment and human health.

properties

IUPAC Name

4,5-dichloro-2-(2,4,5-trichlorophenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl5NO/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWDWSIXRWMMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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